![molecular formula C12H23NO4 B2731913 3,4-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid CAS No. 2287148-05-2](/img/structure/B2731913.png)

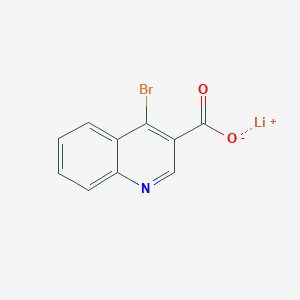

3,4-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

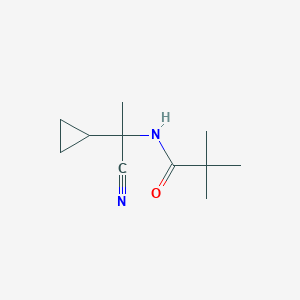

The compound “3,4-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid” is a complex organic molecule. It is related to an impurity of Sacubitril, which is an antihypertensive .

Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 425.7±30.0 °C and a predicted density of 1.145±0.06 g/cm3 . It’s stored at -20°C and has a pKa of 3.40±0.10 . The compound is a liquid and is yellow in color .Scientific Research Applications

Reactions of Nucleophilic Carbenes with Enols : Studies on the reaction of nucleophilic carbenes with enols, leading to the formation of products through proton abstraction from enol tautomers, could be relevant to understanding the reactivity of similar complex organic compounds (Couture, Pole, & Warkentin, 1997).

Synthesis of γ,γ-Disubstituted α- and β-Amino-Butyrolactones : The synthesis of γ,γ-disubstituted α- and β-amino-butyrolactones using l-aspartic acid showcases the type of synthetic applications such complex molecules might be involved in, offering insights into the potential synthetic pathways that could involve "3,4-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid" (Brinkmann et al., 2000).

Glass-forming Properties of Related Compounds : Research on the glass-forming properties of 3-methylbutane-1,2,3-tricarboxylic acid and its mixtures could hint at the physical chemistry aspects relevant to similar complex organic molecules, which might be useful in material science or atmospheric chemistry (Dette et al., 2014).

Alkoxy Radical Isomerization in Gas-Phase Reactions : The study of alkoxy radical isomerization in the gas-phase reactions of dimethyl alcohols could provide a basis for understanding the chemical behavior and potential applications of similar structures in atmospheric chemistry or organic synthesis (Atkinson & Aschmann, 1995).

Synthesis and Characterisation of Unsymmetrical Schiff Bases : The synthesis and characterization of unsymmetrical Schiff bases derived from diamines and diketones, including the study of their crystal and molecular structure, might be relevant to the applications of "this compound" in creating new materials or in catalysis (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Mechanism of Action

Properties

IUPAC Name |

3,4-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(7-9(14)15)12(5,6)13-10(16)17-11(2,3)4/h8H,7H2,1-6H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPLZHCXSRPGCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(C)(C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(4-methoxyphenoxy)ethyl]prop-2-enamide](/img/structure/B2731832.png)

![6-(4-Chlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2731833.png)

![6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2731835.png)

![(E)-6-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2731840.png)

![2-Chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-hydroxyethyl]acetamide](/img/structure/B2731843.png)

![N-{5-[(4-methylpiperidin-1-yl)carbonyl]-6-piperazin-1-ylpyridin-3-yl}pentanamide](/img/structure/B2731847.png)

![Methyl 4-(2-(2-(dimethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2731849.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2731853.png)